- A green route to the synthesis of furan derivatives, China, , ,

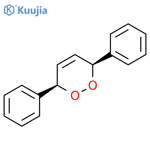

Cas no 955-83-9 (2,5-Diphenylfuran)

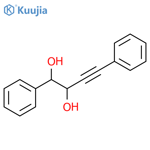

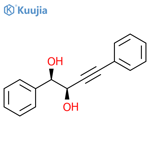

2,5-Diphenylfuran structure

Nom du produit:2,5-Diphenylfuran

Numéro CAS:955-83-9

Le MF:C16H12O

Mégawatts:220.265884399414

MDL:MFCD00037353

CID:83252

PubChem ID:87558593

2,5-Diphenylfuran Propriétés chimiques et physiques

Nom et identifiant

-

- 2,5-diphenylfuran

- Furan, 2,5-diphenyl-

- PPF (VAN)

- 2,5-diphenyl-furan

- 2FGD8BE3PZ

- PPF

- Furan,5-diphenyl-

- Maybridge1_004213

- VUPDHIIPAKIKAB-UHFFFAOYSA-

- HMS553H13

- VUPDHIIPAKIKAB-UHFFFAOYSA-N

- NSC97358

- BDBM50074964

- SBB008172

- VZ22824

- AK167648

- AX8016251

- 2,5-Diphenylfuran (ACI)

- NSC 97358

- SY048494

- NS00040452

- CHEMBL109224

- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- DB-057592

- 955-83-9

- AS-50033

- NSC-97358

- AKOS015840535

- MFCD00037353

- D3176

- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline

- UNII-2FGD8BE3PZ

- O10619

- CHEBI:50459

- DTXSID5022142

- Q27122078

- SCHEMBL76097

- EINECS 213-474-0

- 2,5-Diphenylfuran

-

- MDL: MFCD00037353

- Piscine à noyau: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- La clé Inchi: VUPDHIIPAKIKAB-UHFFFAOYSA-N

- Sourire: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1

- BRN: 146933

Propriétés calculées

- Qualité précise: 220.08900

- Masse isotopique unique: 220.089

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 2

- Complexité: 202

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 4.3

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 13.1

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.0588 (rough estimate)

- Point de fusion: 90°C(lit.)

- Point d'ébullition: 345°C(lit.)

- Point d'éclair: 164.3°C

- Indice de réfraction: 1.5800 (estimate)

- Le PSA: 13.14000

- Le LogP: 4.61360

- Solubilité: Pas encore déterminé

2,5-Diphenylfuran Informations de sécurité

2,5-Diphenylfuran Données douanières

- Code HS:2932190090

- Données douanières:

Code douanier chinois:

2932190090Résumé:

2932190090 autres composés cycliques furaniques structurellement non condensés. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2932190090 autres composés de structure contenant un cycle furanne non fondu (hydrogéné ou non) TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF droit: 6,5% droit général: 20,0%

2,5-Diphenylfuran PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196024-10g |

2,5-Diphenylfuran |

955-83-9 | 97% | 10g |

$327 | 2022-08-30 | |

| Chemenu | CM196024-5g |

2,5-Diphenylfuran |

955-83-9 | 97% | 5g |

$266 | 2024-07-18 | |

| TRC | D493703-10mg |

2,5-Diphenylfuran |

955-83-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D756760-250mg |

2,5-Diphenylfuran |

955-83-9 | 98.0% | 250mg |

$80 | 2024-06-07 | |

| Chemenu | CM196024-25g |

2,5-Diphenylfuran |

955-83-9 | 97% | 25g |

$631 | 2021-08-05 | |

| TRC | D493703-100mg |

2,5-Diphenylfuran |

955-83-9 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB110642-5 g |

2,5-Diphenylfuran; . |

955-83-9 | 5g |

€149.90 | 2023-05-21 | ||

| abcr | AB110642-25 g |

2,5-Diphenylfuran; . |

955-83-9 | 25g |

€462.90 | 2023-05-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |

2,5-Diphenylfuran, |

955-83-9 | 1g |

¥1,068.00 | 2023-07-11 | ||

| abcr | AB110642-1g |

2,5-Diphenylfuran, 98%; . |

955-83-9 | 98% | 1g |

€108.10 | 2024-06-12 |

2,5-Diphenylfuran Méthode de production

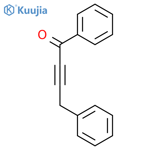

Synthetic Routes 1

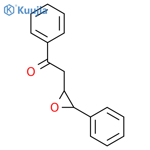

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C

Référence

- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes, Angewandte Chemie, 2009, 48(9), 1681-1684

Synthetic Routes 3

Conditions de réaction

1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles, Organic Letters, 2009, 11(21), 5002-5005

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform

Référence

- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II), Journal of Organic Chemistry, 1989, 54(14), 3475-7

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene, Nature Communications, 2022, 13(1),

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

Référence

- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5, Chemical Communications (Cambridge, 2017, 53(47), 6327-6330

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

Référence

- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes, Synthesis, 2013, 45(10), 1373-1379

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt

Référence

- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: Phosphoric acid ; 3 h, 140 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst, ChemistrySelect, 2021, 6(36), 9559-9564

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt

Référence

- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt

Référence

- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis, Synthetic Communications, 2010, 40(3), 370-377

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C

Référence

- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396

Synthetic Routes 15

Conditions de réaction

1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C

Référence

- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C

Référence

- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24], Dalton Transactions, 2022, 51(44), 17000-17007

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Solvents: Chloroform-d ; 4 d, 50 °C

Référence

- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction, Journal of Organic Chemistry, 2000, 65(18), 5531-5546

Synthetic Routes 19

Synthetic Routes 20

2,5-Diphenylfuran Raw materials

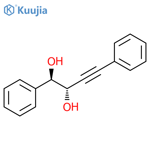

- 1,4-Diphenyl-3-butyne-1,2-diol

- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol

- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-

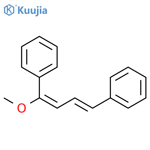

- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-

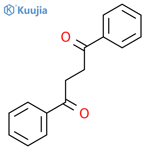

- 1,2-Dibenzoylethane

-

- 1,4-diphenylbut-2-yn-1-one

- 1,4-Diphenylbutadiyne

- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-

2,5-Diphenylfuran Preparation Products

2,5-Diphenylfuran Littérature connexe

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

955-83-9 (2,5-Diphenylfuran) Produits connexes

- 5471-63-6(1,3-Diphenylisobenzofuran)

- 17113-33-6(2-Phenylfuran)

- 2411306-31-3(2-chloro-N-1-(2-hydroxyphenyl)propylacetamide)

- 1493314-87-6(2-cyclohexyl-2-methoxyethan-1-amine)

- 860695-87-0(4-(Butane-1-sulfonamido)benzoic acid)

- 1216202-07-1(1-Chloro-5,7-dimethoxyisoquinoline)

- 933018-73-6(N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethane-1-sulfonamide)

- 38527-59-2(2-(2-Methoxyphenyl)furan)

- 1002360-09-9((S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate)

- 24933-36-6(5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:955-83-9)2,5-Diphenylfuran

Pureté:99%/99%

Quantité:25g/5g

Prix ($):1216.0/1211.0